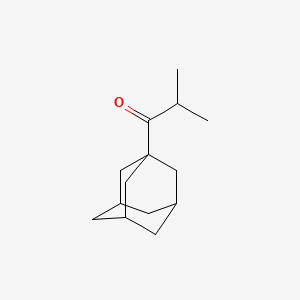

Isopropyladamantyl ketone

Descripción

Significance of the Adamantane (B196018) Framework in Contemporary Organic Chemistry

Adamantane, a tricyclic alkane with the formula C10H16, is the simplest diamondoid, possessing a rigid, strain-free, and symmetrical cage-like structure that resembles a subunit of the diamond lattice. wikipedia.org Its discovery in 1933 opened up a new field of organic chemistry focused on polyhedral compounds. wikipedia.org The adamantane framework is highly valued in contemporary organic chemistry for several key reasons:

Structural Rigidity and Lipophilicity: The adamantane cage is exceptionally rigid and sterically demanding. researchgate.netthieme-connect.commdpi.com This property is exploited in medicinal chemistry to create molecules with precise three-dimensional arrangements of functional groups, facilitating effective interaction with biological targets. publish.csiro.au Its high lipophilicity can enhance the bioavailability and membrane permeability of drug candidates. researchgate.netpensoft.net

Chemical and Thermal Stability: Adamantane and its derivatives exhibit remarkable thermal stability and resistance to chemical degradation, making them suitable for applications in materials science, such as in the formulation of stable lubricants and polymers. wikipedia.org

Pharmacological Scaffolding: The adamantane moiety serves as a crucial pharmacophore in numerous approved drugs. nih.govnih.gov Its incorporation into a molecule can favorably modify its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov Notable examples of adamantane-based drugs include Amantadine (antiviral and anti-parkinsonian), Memantine (for Alzheimer's disease), and Saxagliptin (an antidiabetic agent). wikipedia.orgnih.gov

Applications in Materials Science and Nanotechnology: The unique cage-like structure of adamantane allows for the encapsulation of guest molecules, with potential applications in drug delivery systems. wikipedia.orgpensoft.net Adamantane-based polymers are being explored for use in advanced coatings, and its derivatives are used as building blocks for the self-assembly of molecular crystals. wikipedia.org

Overview of the Research Landscape for Adamantyl Ketone Analogues

Adamantyl ketones, which feature a carbonyl group attached to the adamantane skeleton, are a significant class of adamantane derivatives. They serve as versatile synthetic intermediates for the preparation of other functionalized adamantanes, including amines, alcohols, and various heterocyclic systems. cas.cz

Research into adamantyl ketone analogues is driven by their potential applications in medicinal chemistry and materials science. For instance, adamantyl ethanone (B97240) derivatives have been identified as potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic diseases. nih.gov The synthesis of these ketones is a key area of investigation, with common methods including the reaction of adamantane-1-carbonyl chloride with Grignard reagents or organolithium compounds. cas.czresearchgate.netdtic.mil Researchers have also explored catalytic methods to improve the efficiency and yield of these reactions. researchgate.net

The reactivity of the carbonyl group in adamantyl ketones allows for a wide range of chemical transformations. These include nucleophilic addition reactions with agents like Grignard reagents and hydride donors to form alcohols, and condensation reactions with amines to produce enamines. smolecule.com The bulky adamantane group can influence the stereochemical outcome of these reactions. Furthermore, the adamantyl group's electronic and steric effects are studied in the context of their influence on the reactivity and properties of the resulting compounds. nih.govscispace.com

Specific Research Focus on Isopropyladamantyl Ketone within Polycyclic Systems

Isopropyladamantyl ketone, systematically named 1-(1-adamantyl)-2-methyl-1-propanone, is a specific adamantyl ketone that has been a subject of scientific inquiry. Its structure, featuring an isopropyl group attached to the carbonyl carbon which is in turn bonded to the 1-position of the adamantane cage, presents a unique combination of steric bulk.

Research on isopropyladamantyl ketone has touched upon its synthesis and potential applications. One of the established methods for synthesizing adamantyl ketones, including the isopropyl derivative, involves the reaction of adamantane-1-carboxylic acid with an appropriate organolithium reagent. dtic.mil While this method can produce the desired ketone, the formation of tertiary alcohol byproducts can also occur, particularly with an excess of the organolithium reagent. dtic.mil

The compound is noted for its potential in medicinal chemistry and materials science. Studies suggest it may possess neuroprotective and antiviral properties. smolecule.com In the realm of material science, it has been investigated as a potential component in the development of organic light-emitting diodes (OLEDs) and novel liquid crystal materials. smolecule.com As a synthetic intermediate, isopropyladamantyl ketone is a valuable precursor for creating a variety of other adamantane derivatives. smolecule.com

Below is a table summarizing the key properties of Isopropyladamantyl ketone.

| Property | Value |

| Molecular Formula | C14H22O |

| Molecular Weight | 206.329 g/mol |

| IUPAC Name | 1-(Adamantan-1-yl)-2-methylpropan-1-one |

| Appearance | White to off-white powder wikipedia.org |

| Solubility | Soluble in hydrocarbons, poorly soluble in water wikipedia.org |

Further research continues to explore the full potential of isopropyladamantyl ketone and other adamantyl ketone analogues, aiming to leverage their unique chemical architecture for the development of new technologies and therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFEDVAAQVLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Isopropyladamantyl Ketone Transformations

Elucidation of Reaction Pathways for Ketone Formation and Derivatization

The formation and derivatization of isopropyladamantyl ketone proceed through several key reaction pathways, primarily dictated by the choice of reagents and reaction conditions.

Formation via Friedel-Crafts Acylation: A foundational method for synthesizing isopropyladamantyl ketone is the Friedel-Crafts acylation of adamantane (B196018). smolecule.com This reaction involves an electrophilic substitution where adamantane reacts with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. smolecule.comnih.gov The reaction proceeds through the formation of a reactive acylium ion intermediate, which then attacks the electron-rich bridgehead positions of the adamantane cage. smolecule.com This high regioselectivity is attributed to the enhanced nucleophilicity of the tertiary carbons of the adamantane framework. smolecule.com

Formation via Grignard Reagents: An alternative synthetic route involves the use of Grignard reagents. smolecule.com Specifically, the reaction of adamantane-1-carbonyl chloride with isopropylmagnesium bromide provides a direct pathway to isopropyladamantyl ketone. smolecule.com The mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the acid chloride, followed by an aqueous workup to yield the final ketone product. smolecule.com Organolithium reagents, such as isopropyllithium (B161069) reacting with adamantane-1-carboxylic acid, offer a similar approach. smolecule.com

Derivatization Reactions: Isopropyladamantyl ketone undergoes typical ketone reactions, serving as a precursor for various adamantane derivatives. smolecule.com These derivatization pathways include:

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles like Grignard reagents and hydride donors, leading to the formation of tertiary alcohols after protonation. smolecule.com

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Formation of Enamines: Reaction with secondary amines can produce enamines, which are valuable intermediates in organic synthesis. smolecule.com

Identification and Characterization of Reactive Intermediates

The transformations involving isopropyladamantyl ketone proceed through several key reactive intermediates. The identification and characterization of these transient species are essential for a complete understanding of the reaction mechanisms.

Acylium Ions: In the Friedel-Crafts acylation route to isopropyladamantyl ketone, the primary reactive intermediate is the acylium ion . This species is generated through the interaction of isobutyryl chloride with a Lewis acid catalyst. smolecule.com The coordination of the Lewis acid to the carbonyl oxygen facilitates the departure of the chloride ion, resulting in the formation of the electrophilic acylium ion. smolecule.com

Carbocation Intermediates: Carbocations are central to many reactions involving the adamantane framework. researchgate.net In the context of adamantane chemistry, these intermediates are known to be short-lived, with lifetimes in the nanosecond to picosecond range. researchgate.net Their formation can be initiated through various methods, including elimination and substitution reactions. researchgate.net The unique, rigid cage structure of adamantane influences the stability and reactivity of these carbocations. Advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have been employed to capture and characterize these fleeting carbocation species. researchgate.net

Radical Intermediates: Photochemical approaches to adamantane functionalization involve the generation of adamantyl radicals . smolecule.com These are typically formed through hydrogen atom abstraction from adamantane using a photoexcited sensitizer. smolecule.com The resulting adamantyl radical can then participate in various coupling reactions.

Tetrahedral Intermediates: During nucleophilic addition reactions to the carbonyl group of isopropyladamantyl ketone, a tetrahedral alkoxide intermediate is formed. libretexts.org This occurs when a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.org This intermediate is then typically protonated in a subsequent step to yield the final alcohol product. libretexts.org

Enolates: While not explicitly detailed for isopropyladamantyl ketone itself in the provided context, the formation of enolates is a general and crucial reactive intermediate in ketone chemistry. organicchemistrydata.org These are formed by the deprotonation of the α-carbon and are key nucleophiles in reactions such as alkylations and aldol (B89426) condensations. researchgate.net

Kinetic Studies Pertaining to Adamantane Ketone Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For adamantane ketones, these studies help to understand the factors influencing their reactivity.

Research has shown that the reactivity of triplet ketones, a photo-excited state, is comparable to that of the tert-butoxy (B1229062) radical. nih.gov This was determined through a series of careful kinetic studies. nih.gov For instance, the UV-irradiation of a mixture of a ketone and a suitable substrate in carbon tetrachloride can lead to high yields of chlorinated products, indicating a radical-mediated process. nih.gov

In the context of adamantane C-H bond functionalization, kinetic and computational studies support the hypothesis that a photoexcited ketone can act as a triplet energy transfer agent. nih.gov This generates a reactive species that can then abstract a hydrogen atom from adamantane, leading to a 3-adamantyl radical. nih.gov This radical can then be trapped to form the final functionalized product. nih.gov

The rates of reactions involving adamantane derivatives are also influenced by the stability of the carbocation intermediates that are often formed. researchgate.net The lifetime of these carbocations, which can range from nanoseconds to picoseconds, has been estimated using techniques such as laser flash photolysis and azide (B81097) clocks. researchgate.net

Table 1: Factors Influencing Reaction Kinetics of Adamantane Ketones

| Factor | Influence on Reaction Kinetics |

| Nature of the Ketone | The electronic state (e.g., triplet state) and steric hindrance of the ketone influence its reactivity. nih.gov |

| Substrate | The strength of the C-H bond being functionalized in the adamantane derivative affects the rate of hydrogen abstraction. nih.gov |

| Reaction Conditions | Temperature, solvent, and the presence of catalysts or initiators (e.g., UV light) play a critical role in determining the reaction rate and pathway. smolecule.com |

| Intermediate Stability | The lifetime and stability of reactive intermediates, such as carbocations and radicals, directly impact the overall reaction kinetics. researchgate.net |

Analysis of Stereochemical Aspects and Regioselectivity in Mechanistic Contexts

The rigid, cage-like structure of the adamantane core in isopropyladamantyl ketone imposes significant stereochemical and regiochemical control on its reactions.

Regioselectivity: The Friedel-Crafts acylation of adamantane to form ketones like isopropyladamantyl ketone exhibits high regioselectivity . The reaction preferentially occurs at the bridgehead (tertiary) positions of the adamantane nucleus. smolecule.com This preference is due to the greater nucleophilicity of these positions. smolecule.com

In other reactions, such as the Baeyer-Villiger oxidation of ketones, regioselectivity is also a key factor. In this type of reaction, an oxygen atom is inserted adjacent to the carbonyl group. For ketones, this insertion is typically directed towards the more highly substituted carbon atom. wikipedia.org

Stereochemistry: Nucleophilic addition to the carbonyl group of an unsymmetrical ketone, such as isopropyladamantyl ketone, results in the formation of a new stereocenter. libretexts.org The carbonyl carbon is sp² hybridized and has a trigonal planar geometry. libretexts.org A nucleophile can attack from either face of the planar carbonyl group. weebly.com

If the ketone is prochiral and the reaction is not enzymatically controlled, the attack from either side is often equally likely, leading to a racemic mixture of the two enantiomers of the resulting alcohol. libretexts.org

However, the bulky adamantyl group can introduce significant steric hindrance, potentially favoring attack from the less hindered face. libretexts.org This can lead to a non-racemic mixture of stereoisomers.

If there is already a stereocenter present in the molecule, the two faces of the carbonyl group become diastereotopic. Attack from the two different faces will lead to the formation of diastereomers, and these are generally not formed in equal amounts. saskoer.ca

The stereochemical outcome of these reactions is a critical consideration in the synthesis of chiral adamantane derivatives.

Chemical Reactivity and Functional Group Transformations of Isopropyladamantyl Ketone

Carbonyl Group Derivatizations

The reactivity of the carbonyl group in Isopropyladamantyl ketone is modulated by the steric hindrance imposed by the adjacent isopropyl and adamantyl groups. These bulky substituents impede the approach of nucleophiles to the electrophilic carbonyl carbon, often requiring more forcing reaction conditions compared to less hindered ketones.

Nucleophilic Addition Reactions to the Ketone Carbonyl

Nucleophilic addition is a fundamental reaction of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org In the case of Isopropyladamantyl ketone, the steric bulk of the adamantyl and isopropyl groups significantly influences the feasibility and outcome of these reactions.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol addition product.

Table 1: Hypothetical Nucleophilic Addition Reactions of Isopropyladamantyl Ketone

| Nucleophile | Reagent | Product | Plausible Observations |

| Hydride ion | Sodium borohydride (B1222165) | 1-(1-Adamantyl)-2-methyl-1-propanol | Slow reaction, requires elevated temperatures. |

| Methyl anion | Methylmagnesium bromide | 1-(1-Adamantyl)-2,2-dimethyl-1-propanol | Requires Grignard reagent in excess and prolonged reaction times. |

| Cyanide ion | Hydrogen cyanide | 2-(1-Adamantyl)-2-hydroxy-3-methylbutanenitrile | Reaction is likely slow due to steric hindrance. |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general reactivity of sterically hindered ketones.

Reductions to Secondary Alcohols and Subsequent Transformations

The reduction of the carbonyl group in Isopropyladamantyl ketone to a secondary alcohol is a key transformation. This is typically achieved using hydride-donating reagents.

Common reducing agents like sodium borohydride (NaBH₄) can reduce ketones to secondary alcohols. libretexts.org Due to the steric hindrance in Isopropyladamantyl ketone, the reaction may be sluggish and require higher temperatures or longer reaction times compared to unhindered ketones. wikipedia.orglibretexts.org

The resulting secondary alcohol, 1-(1-adamantyl)-2-methyl-1-propanol, can undergo further transformations. For instance, it can be dehydrated to form an alkene or undergo substitution reactions at the alcohol carbon, although these reactions would be sterically hindered as well.

Table 2: Plausible Conditions for the Reduction of Isopropyladamantyl Ketone

| Reagent | Solvent | Temperature | Plausible Yield |

| Sodium borohydride | Ethanol | Reflux | Moderate |

| Lithium aluminum hydride | Diethyl ether | Room Temperature | Good |

Note: This data is illustrative and based on general principles of ketone reduction.

Reactions with Nitrogen-Containing Nucleophiles and Related Condensations

Isopropyladamantyl ketone can react with primary amines and their derivatives to form imines, also known as Schiff bases. These reactions typically require acid catalysis. The reaction with hydroxylamine, for instance, would yield an oxime. mdpi.comyoutube.comorgsyn.org The formation of these C=N double bonds is often driven by the removal of water from the reaction mixture.

The steric hindrance around the carbonyl group in Isopropyladamantyl ketone is expected to slow down the rate of these condensation reactions.

Table 3: Examples of Reactions with Nitrogen Nucleophiles

| Reagent | Product Type | Plausible Product Name |

| Hydroxylamine | Oxime | 1-(1-Adamantyl)-2-methyl-1-propanone oxime |

| Hydrazine | Hydrazone | 1-(1-Adamantyl)-2-methyl-1-propanone hydrazone |

| Phenylhydrazine | Phenylhydrazone | 1-(1-Adamantyl)-2-methyl-1-propanone phenylhydrazone |

Note: The listed products are based on established reactions of ketones with nitrogen nucleophiles.

Alpha-Functionalization Reactions Adjacent to the Carbonyl Moiety

Alpha-functionalization involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group. In Isopropyladamantyl ketone, the alpha-carbon is a methine group (CH). Enolate formation, a prerequisite for many alpha-functionalization reactions, can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles.

For example, alpha-halogenation can be achieved under acidic or basic conditions. wikipedia.orglibretexts.orglibretexts.orgyoutube.com In acidic conditions, the reaction proceeds through an enol intermediate, while in basic conditions, an enolate is the reactive species. Given the single alpha-hydrogen in Isopropyladamantyl ketone, mono-halogenation is expected.

Transformations Involving the Adamantane (B196018) Skeleton

The adamantane cage is known for its remarkable stability, yet it can undergo specific functionalization reactions.

Peripheral Functionalization of the Adamantane Cage

The tertiary carbons of the adamantane skeleton are susceptible to electrophilic substitution. One of the most common reactions is bromination. orgsyn.org Adamantane itself readily reacts with bromine, often in the presence of a Lewis acid catalyst, to yield 1-bromoadamantane. mdpi.com While the ketone functionality in Isopropyladamantyl ketone is deactivating, functionalization at the remote tertiary positions of the adamantane cage is still possible under appropriate conditions.

Such reactions open up avenues for creating a variety of substituted Isopropyladamantyl ketone derivatives, where the core structure is maintained while peripheral groups are introduced to modulate properties like solubility and biological activity.

Cycloaddition and Annulation Reactions Involving Adamantyl Ketones

The carbonyl group and the adjacent adamantyl structure provide unique opportunities for cycloaddition and annulation reactions, leading to complex polycyclic and spirocyclic systems.

Participation as a Dienophile or Dipolarophile in Cycloadditions

The carbonyl group in Isopropyladamantyl ketone is not a potent dienophile for standard [4+2] Diels-Alder reactions. However, it can act as a dipolarophile in 1,3-dipolar cycloadditions wikipedia.orgorganic-chemistry.org. This reaction involves a 1,3-dipole reacting with the ketone's C=O double bond to form a five-membered heterocycle wikipedia.org.

A significant application of this reactivity is the reaction with azomethine ylides, which are nitrogen-based 1,3-dipoles wikipedia.org. The cycloaddition of an azomethine ylide to the carbonyl group of an adamantyl ketone would yield a spiro-oxazolidine derivative mdpi.comnih.govnih.gov. These reactions are often highly stereoselective and provide a direct route to complex spiro-heterocycles wikipedia.org. The reaction is a concerted, pericyclic process involving the 4 π-electrons of the dipole and the 2 π-electrons of the dipolarophile (the C=O bond) organic-chemistry.org.

Formation of Spirocyclic Systems and Fused Rings

A primary pathway for forming spirocyclic systems from adamantyl ketones is through condensation reactions with bifunctional nucleophiles. The carbonyl carbon of the ketone serves as an electrophilic center for the sequential attack of two nucleophilic groups from another molecule, resulting in the formation of a new ring spiro-fused to the adamantane core.

For instance, adamantan-2-one, a close analog of Isopropyladamantyl ketone, reacts with 1,2-diaminoethane or 2-aminoethanol in the presence of a copper(II) bromide catalyst to produce spiro-imidazolidine and spiro-oxazolidine derivatives in good yields. These reactions demonstrate a versatile method for creating adamantyl-containing spiro-heterocycles.

| Adamantyl Ketone | Bifunctional Reactant | Catalyst | Resulting Spirocyclic System |

|---|---|---|---|

| Adamantan-2-one | 1,2-diaminoethane | CuBr₂ | spiro[adamantane-2,2'-imidazolidine] |

| Adamantan-2-one | 2-aminoethanol | CuBr₂ | spiro[adamantane-2,2'-oxazolidine] |

Oxidative and Reductive Transformations beyond Carbonyl Reduction

Beyond the standard reduction of the carbonyl to a hydroxyl group, Isopropyladamantyl ketone can undergo other significant oxidative and reductive transformations.

Oxidative Transformations: The adamantane cage, while generally robust, is susceptible to oxidation at its tertiary (bridgehead) and secondary carbon atoms under specific conditions researchgate.net. Direct C–H functionalization can be achieved through photoredox and hydrogen atom transfer (HAT) catalysis, allowing for the introduction of new functional groups onto the adamantane scaffold researchgate.netacs.org. For example, photocatalytic methods can selectively activate the strong C-H bonds of adamantanes for alkylation acs.org.

Oxidation of adamantane itself with various oxidizing agents can yield a mixture of alcohols and ketones, such as 1-adamantanol (B105290), 2-adamantanol, and adamantanone researchgate.netmdpi.com. In the context of an existing ketone like Isopropyladamantyl ketone, further oxidation of the cage is possible. For instance, oxidation of adamantanone can lead to diols, keto-alcohols, or even lactones via a Baeyer-Villiger-type reaction mdpi.com. A keto-adamantane-based macrocycle has been synthesized via the oxidation of a methylene bridge on a larger adamantane-containing structure using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) nih.gov.

Reductive Transformations: A key reductive transformation that goes beyond simple alcohol formation is the complete deoxygenation of the carbonyl group to a methylene (CH₂) group. The Wolff-Kishner reduction is a classic method for this conversion wikipedia.orgbyjus.com. The reaction involves treating the ketone with hydrazine (NH₂NH₂) to form a hydrazone intermediate, which is then heated with a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent such as diethylene glycol pharmaguideline.comalfa-chemistry.com. The driving force is the thermodynamically favorable evolution of nitrogen gas, resulting in the formation of isopropyladamantane wikipedia.orgorganic-chemistry.org. This reaction is particularly useful for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction alfa-chemistry.comorganic-chemistry.org.

Theoretical and Computational Chemistry Studies on Isopropyladamantyl Ketone

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the ground-state geometry and electronic properties of molecules like isopropyladamantyl ketone. These calculations solve the electronic Schrödinger equation to provide a detailed picture of bond lengths, bond angles, and the distribution of electron density.

For a molecule like isopropyladamantyl ketone, DFT calculations at a level such as B3LYP/6-31G* would be employed to perform a full geometry optimization. nih.govbeilstein-journals.org This process finds the lowest energy arrangement of the atoms, providing precise values for the molecule's structural parameters. The adamantane (B196018) cage itself is composed of three fused cyclohexane (B81311) rings in chair conformations, with C-C-C bond angles typically between 107° and 111.5°. researchgate.net The connection to the isopropyl ketone moiety introduces further structural considerations.

The electronic structure can be analyzed using methods like Natural Bond Orbital (NBO) analysis. semanticscholar.org NBO calculations provide insights into charge distribution, revealing the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen atom, which are key to understanding the ketone's reactivity. The bulky adamantyl and isopropyl groups, being electron-donating alkyl groups, would slightly modulate the charge at the carbonyl carbon.

Below is a table of representative geometric parameters and NBO charges, based on calculations performed on related adamantyl ketones, which serve as a reasonable proxy for isopropyladamantyl ketone.

Table 1: Representative Calculated Structural and Electronic Parameters for an Adamantyl Ketone System (Data extrapolated from studies on related adamantyl ketones for illustrative purposes)

| Parameter | Description | Typical Calculated Value | Reference |

| Bond Lengths | |||

| C=O | Carbonyl bond length | ~1.21 Å | semanticscholar.org |

| Cad-Cco | Adamantyl-Carbonyl carbon bond | ~1.53 Å | researchgate.net |

| C-C (adamantane) | Average C-C bond in cage | ~1.54 Å | nih.gov |

| Bond Angles | |||

| Cad-Cco-O | Angle around carbonyl carbon | ~121° | semanticscholar.org |

| Cad-Cco-Cipr | Angle around carbonyl carbon | ~118° | semanticscholar.org |

| C-C-C (adamantane) | Average angle in cage | ~109.5° | researchgate.net |

| NBO Charges | |||

| q(O) | Charge on Carbonyl Oxygen | ~ -0.55 e | semanticscholar.org |

| q(Cco) | Charge on Carbonyl Carbon | ~ +0.40 e | semanticscholar.org |

Note: Cad refers to the adamantyl bridgehead carbon, Cco to the carbonyl carbon, and Cipr to the isopropyl carbon attached to the carbonyl.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is a cornerstone for elucidating the step-by-step pathways of chemical reactions. For isopropyladamantyl ketone, a primary reaction of interest is nucleophilic addition to the carbonyl group. libretexts.org Theoretical models can map the entire reaction coordinate, identifying the transition state (the highest energy point on the pathway) and any intermediates.

The mechanism of a nucleophilic addition, for instance with a Grignard reagent, involves the approach of the nucleophile to the electrophilic carbonyl carbon. researchgate.netu-tokyo.ac.jp This leads to the formation of a four-centered transition state. mit.edu The energy of this transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. Computational methods like DFT can accurately calculate the geometry and energy of this transition state.

For isopropyladamantyl ketone, the steric hindrance from both the adamantyl and isopropyl groups would significantly impact the activation energy. The nucleophile must approach the carbonyl carbon along a specific trajectory (the Bürgi-Dunitz trajectory), and the bulky groups would create steric repulsion, likely leading to a higher activation energy compared to less hindered ketones. msu.edu

Transition state analysis also involves vibrational frequency calculations. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product. nih.gov

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Addition to a Ketone (This table presents typical values for ketone reactions to illustrate the concept)

| Reaction | Nucleophile | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

| Acetone + CH3MgCl | Methylmagnesium chloride | RISM-MP2 | ~15-20 | researchgate.net |

| Aldehyde-Ketone Benzoin Rxn | N-Heterocyclic Carbene | DFT (M06/6-31+G) | ~9.4 | rsc.org |

| Phthalide + PhMgBr | Phenylmagnesium bromide | Ab initio | ~12-16 | mit.edu |

These values illustrate the typical energy barriers found in nucleophilic additions to carbonyls. For isopropyladamantyl ketone, one would expect the barrier to be on the higher end of this range due to steric effects.

Conformational Analysis of Isopropyladamantyl Ketone Systems

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.orgpressbooks.pub For isopropyladamantyl ketone, the key rotations are around the Cad-Cco bond and the Cco-Cipr bond. These rotations are not entirely free; they are governed by an energy potential, with certain conformations being more stable than others.

The relative orientation of the bulky adamantyl and isopropyl groups with respect to the carbonyl double bond defines the primary conformers. The interaction between these groups leads to torsional strain and steric strain. Computational methods can be used to calculate the energy of the molecule as these bonds are rotated, generating a potential energy surface. nih.gov The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. researchgate.net

The most stable conformer would likely adopt a staggered arrangement to minimize steric clash between the large substituents. For example, a low-energy conformation would have the isopropyl group's methine hydrogen and the adamantyl group positioned to minimize eclipsing interactions with the carbonyl oxygen and each other. The rotational barriers are expected to be significant due to the size of the rotating groups. msu.edunih.gov

Table 3: Predicted Conformers and Steric Interactions for Isopropyladamantyl Ketone

| Conformer Description | Dihedral Angle (Ad-C-C-iPr) | Key Steric Interaction | Expected Relative Energy |

| Anti-periplanar | ~180° | Minimized steric repulsion | Lowest (Most Stable) |

| Gauche | ~60° / ~300° | Gauche interaction between Ad and iPr groups | Higher |

| Eclipsed | ~0° / ~120° | Eclipsing of Ad/iPr with Carbonyl Oxygen | Highest (Least Stable) |

Note: Ad = Adamantyl, iPr = Isopropyl. Dihedral angle refers to the rotation around the Cad-Cco bond.

Prediction of Reactivity and Selectivity Profiles Based on Computational Data

Computational chemistry provides powerful tools to predict not only if a reaction will occur but also where and how. For isopropyladamantyl ketone, key predictions involve its reactivity towards different reagents and the selectivity (regio- and stereo-) of these reactions.

Reactivity: The reactivity of the ketone is largely dictated by the electrophilicity of the carbonyl carbon and the energy of its Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile. Conceptual DFT provides reactivity indices, such as the electrophilicity index (ω), which quantifies the electrophilic power of a molecule. mdpi.comnih.gov By calculating these parameters, one can compare the reactivity of isopropyladamantyl ketone to other ketones.

Selectivity:

Regioselectivity: In molecules with multiple reactive sites, calculations can predict which site is more likely to react. For example, in the nitration of related adamantyl phenyl ketones, NBO charge calculations correctly explained the observed preference for attack at certain positions on the aromatic ring. semanticscholar.orgresearchgate.net

Table 4: Illustrative Computational Descriptors for Predicting Reactivity (Data based on typical values for ketones from computational studies)

| Descriptor | Definition | Predicted Implication for Isopropyladamantyl Ketone | Reference |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Moderate; higher than less-hindered ketones due to alkyl donation | nih.gov |

| Electrophilicity Index (ω) | Global electronic property measuring electrophilic power | Moderate; comparable to other dialkyl ketones | mdpi.com |

| NBO Charge on Cco | Partial charge on the carbonyl carbon | Highly positive (~+0.4 e), indicating an electrophilic site | semanticscholar.org |

| Steric Hindrance | Spatial bulk around the reactive site | High; dictates facial selectivity and slows reaction rates | msu.edu |

Strategic Applications in Advanced Organic Synthesis and Materials Science

Isopropyladamantyl Ketone as a Versatile Synthetic Building Block

The strategic importance of isopropyladamantyl ketone lies in its utility as a foundational element for creating more elaborate chemical structures. The adamantane (B196018) moiety imparts desirable properties such as thermal stability, lipophilicity, and conformational rigidity, while the ketone group serves as a handle for a wide array of chemical transformations.

Precursor for Complex Adamantane Architectures and Polyfunctionalized Derivatives

Isopropyladamantyl ketone is a valuable precursor for the synthesis of intricate adamantane-containing molecules and derivatives with multiple functional groups. The carbonyl group can be readily transformed into a variety of other functionalities, enabling the construction of complex polycyclic systems and highly substituted adamantane frameworks.

The ketone can undergo nucleophilic addition reactions, allowing for the introduction of diverse substituents. For instance, reaction with Grignard reagents or organolithium compounds can yield tertiary alcohols, which can be further elaborated. Reduction of the ketone to the corresponding alcohol provides another pathway for functionalization. The electrophilic nature of the carbonyl carbon also facilitates reactions such as the Wittig reaction to form alkenes, or condensation reactions to produce imines and enamines. smolecule.com These transformations are pivotal in building complex molecular scaffolds from a relatively simple starting material.

Research has demonstrated the synthesis of various polyfunctionalized adamantane derivatives starting from adamantyl ketones. acs.org For example, the reaction of adamantyl ketones with various reagents can lead to the formation of di- and poly-substituted adamantanes with specific stereochemistry. The rigid nature of the adamantane cage allows for the precise spatial arrangement of these functional groups, which is crucial for applications in medicinal chemistry and materials science.

One notable application is in the synthesis of complex tricycles. Polycyclizations of ketoesters, which can be derived from adamantyl ketones, have been shown to produce intricate tricyclic systems with multiple stereogenic centers. nih.gov These complex architectures are of significant interest in the development of new therapeutic agents and advanced materials.

Integration into Polymeric Frameworks and Macromolecular Systems

The unique properties of the adamantane group make it a desirable component in polymers, and isopropyladamantyl ketone serves as a key building block for incorporating this moiety into macromolecular structures. Polymers containing adamantyl groups often exhibit enhanced thermal stability, high glass transition temperatures (Tg), and improved mechanical properties. oup.comresearchgate.net

One approach involves the polymerization of vinyl monomers containing an adamantyl ketone group. For example, adamantyl vinyl ketone can participate in radical polymerization to form poly(adamantyl vinyl ketone). mdpi.com This polymer can also be synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), allowing for the creation of well-defined block copolymers. mdpi.comrsc.org

Another strategy is the synthesis of adamantyl-containing (meth)acrylate monomers, which can then be polymerized. For instance, 1-adamantyl methacrylate (B99206) can be synthesized and subsequently polymerized to yield poly(1-adamantyl methacrylate), a polymer with high thermal stability. acs.org The synthesis of such monomers can be envisioned to start from precursors like isopropyladamantyl ketone through a series of functional group interconversions.

The incorporation of adamantyl ketone moieties into polymer backbones can also be achieved through polycondensation reactions. For example, poly(ether ether ketone)s (PEEK) and poly(ether sulfone)s with pendant adamantyl groups have been synthesized, exhibiting desirable properties for high-performance applications. acs.org

The following table summarizes the properties of some adamantane-containing polymers:

| Polymer Name | Monomer | Polymerization Method | Key Properties | Reference |

| Poly(adamantyl vinyl ketone) | Adamantyl vinyl ketone | Radical Polymerization (RAFT) | Photodegradable, can form block copolymers | mdpi.com |

| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | Radical Polymerization | High thermal stability | acs.org |

| Adamantane-containing Polystyrene | 1-Adamantyl 4-vinylphenyl ketone | Anionic Polymerization | High glass transition temperature (Tg > 200 °C) | researchgate.net |

| Adamantyl-containing Poly(meth)acrylates | Adamantyl methyl acrylate | Atom Transfer Radical Polymerization (ATRP) | Excellent thermal stability | researchgate.net |

Role in the Development of Supramolecular Systems and Host-Guest Chemistry

The adamantane cage of isopropyladamantyl ketone plays a crucial role as a guest molecule in host-guest chemistry, a fundamental concept in supramolecular chemistry. acs.orgnih.govtandfonline.commdpi.com The size, shape, and hydrophobic nature of the adamantyl group make it an ideal guest for various macrocyclic hosts, most notably cyclodextrins.

The formation of inclusion complexes between adamantane derivatives and cyclodextrins is a well-studied phenomenon. tandfonline.commdpi.com The hydrophobic adamantyl moiety is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) in an aqueous environment, driven by the hydrophobic effect. This non-covalent interaction leads to the formation of stable supramolecular assemblies. acs.orgnih.gov

Isopropyladamantyl ketone, with its adamantyl "handle," can thus be used to construct a variety of supramolecular structures. The ketone functionality can be further modified to attach other molecules or functional groups, allowing for the creation of complex, self-assembling systems. For example, adamantane-functionalized molecules can be used to create drug delivery systems, where the adamantane-cyclodextrin interaction is used to control the release of a therapeutic agent. thno.org

The host-guest interaction is highly specific, and the stability of the complex depends on the size match between the host and the guest. β-cyclodextrin is often the preferred host for adamantane derivatives due to its complementary cavity size. tandfonline.commdpi.com The formation of these complexes can significantly alter the physical and chemical properties of the guest molecule, such as its solubility and reactivity.

The table below highlights the key aspects of adamantane derivatives in host-guest chemistry:

| Host Molecule | Guest Moiety | Driving Force | Key Features of the Assembly | Reference |

| β-Cyclodextrin | Adamantane | Hydrophobic effect | High binding affinity, formation of 1:1 inclusion complexes | tandfonline.commdpi.com |

| β-Cyclodextrin | Adamantane-functionalized 1,3,4-oxadiazoles | Hydrophobic interaction | Improved water solubility and biological activity of the guest | acs.orgnih.gov |

| Cationic cyclodextrin polymer | Adamantane derivatives | Electrostatic and inclusion interactions | Formation of targeted nanoparticles for delivery | rsc.org |

Advanced Synthetic Methodologies Enabled by Isopropyladamantyl Ketone Reactivity

The reactivity of the ketone group in isopropyladamantyl ketone has been harnessed in a variety of advanced synthetic methodologies, enabling the efficient construction of complex molecules.

Transition Metal-Catalyzed Reactions: The carbonyl group can participate in various transition metal-catalyzed transformations. For example, palladium-catalyzed reactions have been developed for the α-arylation or α-vinylation of ketones, providing a direct route to introduce new carbon-carbon bonds at the position adjacent to the carbonyl. nih.gov Ruthenium-catalyzed transfer hydrogenation of ketones is another important transformation, offering a mild and efficient method for the synthesis of the corresponding alcohols with high selectivity. researchgate.net

Photochemical Reactions: The carbonyl group of ketones can undergo photochemical reactions upon exposure to UV light. scribd.com One of the most well-known reactions is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction to form a 1,4-biradical, leading to either cyclization to form cyclobutanol (B46151) derivatives or cleavage to an enol and an alkene. Photochemical reactions of ketones can also be used to generate radicals for subsequent C-C bond formation. semanticscholar.org The photochemical carboborylation of α,β-unsaturated ketones has been developed as a powerful tool for generating structural diversity. chemrxiv.org

Catalytic Transformations: The development of new catalytic systems has expanded the synthetic utility of ketones. For instance, the catalytic pyrolysis of carboxylic acids over ceria-based catalysts can produce symmetric ketones. mdpi.com While this is a method for ketone synthesis, the reverse reaction, or related catalytic transformations of ketones, are also of significant interest. The catalytic asymmetric vinylation of ketone enolates has been achieved using chiral ligands, providing a route to enantiomerically enriched products. nih.gov

The following table summarizes some advanced synthetic methods involving ketones:

| Reaction Type | Catalyst/Reagent | Transformation | Key Advantage | Reference |

| Asymmetric Transfer Hydrogenation | Ruthenium-based catalyst | Ketone to chiral alcohol | High enantioselectivity | researchgate.net |

| Photochemical α-Alkylation | Organocatalyst and visible light | α-Alkylation of ketones | Mild, redox-neutral conditions | semanticscholar.org |

| Catalytic Asymmetric Vinylation | Palladium catalyst with chiral ligand | α-Vinylation of ketone enolates | Enantioselective C-C bond formation | nih.gov |

| Photochemical Carboborylation | Photochemical activation | Transformation of α,β-unsaturated ketones | Generation of structural diversity | chemrxiv.org |

Emerging Research Directions and Future Perspectives in Isopropyladamantyl Ketone Chemistry

Development of Novel and Sustainable Synthetic Approaches

Traditional syntheses of adamantyl ketones often involve multi-step procedures or the use of stoichiometric, less environmentally friendly reagents. researchgate.net Future research is geared towards developing more efficient, atom-economical, and sustainable methods.

One promising area is the refinement of metal-catalyzed cross-coupling reactions. The synthesis of adamantyl ketones can be achieved by reacting acyl chlorides with organometallic reagents, such as Grignard reagents. researchgate.net Research into catalytic systems using inexpensive and abundant metals like zinc, manganese, aluminum, and copper has shown promise in improving yields and minimizing side products in the synthesis of alkyl adamantyl ketones. researchgate.net Future work will likely focus on optimizing these catalytic systems for substrates like isopropylmagnesium halides to afford isopropyladamantyl ketone with high efficiency and selectivity.

A more revolutionary approach involves the direct C–H functionalization of the adamantane (B196018) core. chemrxiv.orgnih.gov This strategy avoids the pre-functionalization of the adamantane starting material, thus shortening the synthetic route. Photoredox and H-atom transfer (HAT) catalysis have emerged as powerful tools for the selective functionalization of the strong tertiary C–H bonds of adamantane. researchgate.netchemrxiv.orgacs.org Researchers are exploring dual catalyst systems that can selectively activate these bonds and couple them with various partners, including those that could lead to a ketone functionality or a precursor group. chemrxiv.org Applying this methodology to introduce an isopropylcarbonyl group directly onto the adamantane cage represents a significant, albeit challenging, future direction for a highly sustainable synthesis.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Acylation | Use of catalysts (e.g., ZnCl₂, MnCl₂, CuCl) with Grignard reagents and adamantane-1-carbonyl chloride. researchgate.net | Improved yields, reduced side products, faster reaction times, lower cost. researchgate.net |

| Direct C-H Functionalization | Activation of adamantane's C-H bonds using photoredox and H-atom transfer (HAT) catalysis. chemrxiv.orgacs.org | Fewer synthetic steps, high atom economy, functional group tolerance. chemrxiv.org |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The reactivity of isopropyladamantyl ketone is primarily dictated by its two key components: the carbonyl group and the adamantyl cage. While the fundamental reactions of ketones are well-understood, the influence of the exceptionally bulky adamantyl substituent opens avenues for new discoveries.

The steric hindrance imposed by the adamantyl group can significantly influence the stereochemical outcome of nucleophilic additions to the carbonyl carbon. khanacademy.org This could be exploited for diastereoselective synthesis, where the adamantyl cage directs the approach of a reagent to one face of the molecule. Furthermore, the cage's rigidity can be used to study reaction mechanisms where conformational flexibility is a variable.

Beyond the carbonyl group, the adamantyl scaffold itself offers opportunities for novel transformations. While the bridgehead positions are the most reactive towards radical and cationic intermediates, the exploration of selective functionalization at the secondary (bridging) carbon atoms is an ongoing challenge. nih.govwikipedia.org Developing methods for site-selective C-H activation on the isopropyladamantyl ketone molecule, away from the carbonyl group, could yield a range of novel derivatives with unique substitution patterns. This could involve radical-based functionalization, which has proven effective for converting diamondoid C–H bonds into C–C bonds. nih.gov The unique stability of adamantyl carbocations and radicals could be harnessed in fragmentation-cyclization reactions to rearrange the polycyclic skeleton into other complex cage structures, a strategy that has been used to convert 1-adamantanol (B105290) into 4-protoadamantanone. orgsyn.org

Potential for Integration into Advanced Chemical Technologies and Processes

The unique properties of the adamantyl group—high thermal stability, lipophilicity, and rigid structure—make its derivatives, including isopropyladamantyl ketone, attractive candidates for advanced applications.

In medicinal chemistry , adamantane derivatives are components of several approved drugs. acs.org The adamantyl moiety can enhance a drug's metabolic stability and modulate its interaction with biological targets. acs.org Adamantyl heterocyclic ketones have been identified as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for therapies against metabolic syndrome. nih.gov Isopropyladamantyl ketone could serve as a key intermediate for synthesizing new classes of enzyme inhibitors or receptor modulators where the isopropyl and carbonyl groups are tailored for specific binding interactions.

In materials science , the adamantane unit is a building block for creating polymers with high thermal stability and specific mechanical properties. Isopropyladamantyl ketone could be incorporated into polymer backbones or used as a pendant group to control polymer morphology and properties. The rigid, well-defined structure of adamantane-type compounds is also being explored for applications in nanomaterials and optics . researchgate.netrsc.org Research has shown that inorganic adamantane-type clusters can exhibit strong nonlinear optical properties, and it is plausible that organic derivatives could be designed for similar functions. rsc.org Isopropyladamantyl ketone could be a precursor for novel liquid crystals, organic light-emitting diode (OLED) components, or as a scaffold for catalysts where the adamantyl group provides stability and steric control.

Q & A

Q. What gaps exist in the toxicological profiling of isopropyladamantyl ketone, and how can they be addressed experimentally?

- Methodological Answer : Conduct Ames tests for mutagenicity and acute toxicity studies (LD₅₀ in rodent models). Long-term exposure effects require chronic dosing assays with histopathological analysis. Integrate omics approaches (transcriptomics/proteomics) to identify biomarker pathways .

Tables for Key Data Comparison

| Synthetic Route | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 78 | 98.5 | |

| Grignard Addition | None | 65 | 97.2 |

| Analytical Technique | Key Parameter | Acceptance Criteria |

|---|---|---|

| ¹H NMR | δ 2.1 (adamantyl-CH₂) | ±0.05 ppm |

| HPLC | Retention time: 8.2 min | RSD ≤1% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.